molecular formula C12H10N2O6 B11847623 5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate

5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate

Katalognummer: B11847623
Molekulargewicht: 278.22 g/mol
InChI-Schlüssel: MBDGQPWOBDQQFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a dioxopyrrolidinyl group and two carboxylate groups, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of 2-methyl pyridine-2,5-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,5-Dioxopyrrolidin-1-yl) 2-methyl pyridine-2,5-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H10N2O6

Molekulargewicht

278.22 g/mol

IUPAC-Name

5-O-(2,5-dioxopyrrolidin-1-yl) 2-O-methyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C12H10N2O6/c1-19-12(18)8-3-2-7(6-13-8)11(17)20-14-9(15)4-5-10(14)16/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

MBDGQPWOBDQQFT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.